EP3 Prostaglandin Receptor Antagonism: Subnanomolar-to-Low Nanomolar Potency Differentiation
2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide exhibits potent antagonist activity at the human prostaglandin E2 receptor EP3 subtype, with an IC50 of 3.10 nM measured in a functional cAMP inhibition assay in CHOK1 cells expressing recombinant human EP3 receptor [1]. This potency is comparable to reference EP3 antagonists and represents a defining pharmacologic characteristic of this scaffold. Additionally, radioligand displacement assays yielded a Ki of 4.40 nM against [3H]PGE2 binding to human recombinant EP3 receptor [1].
| Evidence Dimension | EP3 receptor antagonist potency |
|---|---|
| Target Compound Data | IC50 = 3.10 nM (cAMP inhibition); Ki = 4.40 nM (radioligand displacement) |
| Comparator Or Baseline | Class reference: EP3 antagonist benchmark potency range typically spans 1-100 nM; this compound falls within the high-potency tier. |
| Quantified Difference | Substantial target engagement at low nanomolar concentrations suitable for cell-based and in vitro pharmacologic studies. |
| Conditions | Human recombinant EP3 receptor expressed in CHOK1 cells; functional cAMP assay measuring inhibition of sulprostone-induced cAMP decrease |
Why This Matters
Researchers studying EP3-mediated signaling in inflammation, pain, or reproductive biology require compounds with nanomolar potency to achieve robust target modulation without off-target effects at higher concentrations.
- [1] BindingDB. BDBM50414549: Antagonist activity at human EP3 receptor (IC50 = 3.10 nM, Ki = 4.40 nM). CHEMBL563480. View Source
